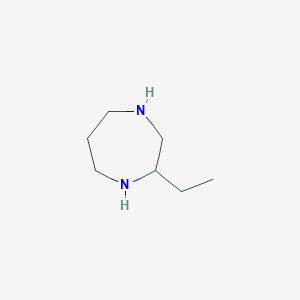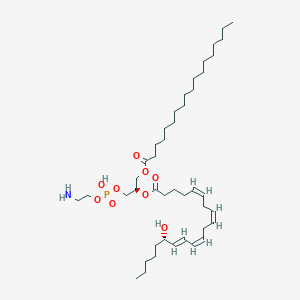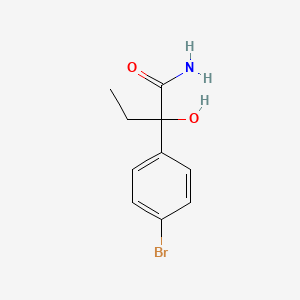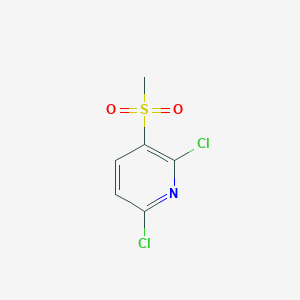
N-(4-ethoxyphenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide, commonly known as EPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. EPPA belongs to the class of pyrimidine-based compounds, which have been extensively studied for their biological activities.
Applications De Recherche Scientifique
Pyridine Derivatives as Insecticides
Pyridine derivatives, including compounds with piperidinyl and pyrimidinyl groups, have been explored for their insecticidal activities. For example, a study by Bakhite et al. (2014) synthesized and tested the insecticidal activity of five pyridine derivatives against the cowpea aphid, Aphis craccivora Koch, revealing that some compounds exhibited significant aphidicidal activities, suggesting their potential as insecticide candidates (Bakhite et al., 2014).
Novel Benzodifuranyl and Thiazolopyrimidines with Anti-inflammatory and Analgesic Properties
The synthesis of novel compounds derived from visnaginone and khellinone, leading to benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, has shown promising anti-inflammatory and analgesic activities. These compounds were screened as COX-1/COX-2 inhibitors, indicating their potential therapeutic applications in treating inflammation and pain (Abu‐Hashem et al., 2020).
Coordination Complexes and Pyrimidinone Derivatives for Antimicrobial Use
Research into the synthesis of coordination complexes and pyrimidinone derivatives from starting materials like acetamidine hydrochloride and p-aminobenzamidine dihydrochloride has yielded compounds with potential antimicrobial properties. Studies like those conducted by Klimova et al. (2013) and Hossan et al. (2012) highlight the chemical versatility and biological relevance of these compounds, offering insights into their use in developing new antimicrobial agents (Klimova et al., 2013); (Hossan et al., 2012).
Synthesis and Biological Evaluation of Piperazine and Pyrimidine Derivatives
The synthesis of piperazine and pyrimidine derivatives and their subsequent biological evaluation for activities such as anti-angiogenic, DNA cleavage, analgesic, and antiparkinsonian effects have been extensively studied. These research efforts reveal the broad application spectrum of such compounds, ranging from cancer therapy to neurological disorder treatments. Examples include works by Kambappa et al. (2017) and Amr et al. (2008), which demonstrate the compounds' efficacy in inhibiting angiogenesis and their potential therapeutic applications in treating Parkinson's disease, respectively (Kambappa et al., 2017); (Amr et al., 2008).
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-3-26-17-9-7-16(8-10-17)22-18(25)14-27-19-13-15(2)21-20(23-19)24-11-5-4-6-12-24/h7-10,13H,3-6,11-12,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTBVXCGSPZKEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,4-Dimethylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2927258.png)
![N~1~-(1,3-benzodioxol-5-yl)-2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2927259.png)
![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methyl-4H-pyran-4-one](/img/structure/B2927261.png)





![N-(1-{[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)-4-ethylbenzamide](/img/structure/B2927273.png)

![2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2927275.png)
![N-[(1-Aminocyclohexyl)methyl]-2-(2-ethyl-4,6-dimethylpyrimidin-5-yl)acetamide;hydrochloride](/img/structure/B2927276.png)
